molecular formula C13H19NO2 B1478337 (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol CAS No. 2098096-38-7

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Cat. No. B1478337
CAS RN: 2098096-38-7
M. Wt: 221.29 g/mol
InChI Key: KDXIMIHSZYAWDX-UHFFFAOYSA-N
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Description

“(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The ethoxyphenyl group attached to the pyrrolidine ring could potentially modify the compound’s physicochemical properties and biological activity .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing compounds with structural similarities, such as pyrrolidin-2-ones and pyrrolin-2-ones, for applications in medicinal chemistry and materials science. For instance, Ghelfi et al. (2003) and Bellesia et al. (2001) have developed methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones, indicating the utility of similar compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003); (Bellesia et al., 2001).

Coordination Compounds and Catalysis

  • The coordination behavior and catalytic applications of pyrrolidinyl methanol derivatives have been studied, suggesting the potential of (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol in these areas. For example, Bourosh et al. (2018) examined Iron(II) complexes with pyridine hemiacetals, including ethoxy(pyridin-3-yl)methanol, revealing insights into their structure and physicochemical properties (Bourosh et al., 2018).

Organic Synthesis and Chiral Catalysis

  • The compound's relevance extends to organic synthesis and chiral catalysis, where related structures are used as intermediates or catalysts. For instance, Munck et al. (2017) demonstrated the use of a prolinol derived ligand in enantioselective alkynylation, showcasing the potential utility of similar pyrrolidinyl methanol derivatives in asymmetric synthesis (Munck et al., 2017).

Molecular Recognition and Sensor Applications

  • Compounds structurally related to (4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol have been explored for their molecular recognition capabilities, particularly in sensing applications. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors that show selective binding to transition metal ions, suggesting potential sensor applications for similar compounds (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

[4-(2-ethoxyphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)12-8-14-7-10(12)9-15/h3-6,10,12,14-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXIMIHSZYAWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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